Betaprodine hydrochloride
Overview
Description
Betaprodine hydrochloride is an opioid analgesic that is chemically related to meperidine. It is known for its rapid onset and shorter duration of action compared to meperidine. This compound has been used in various medical settings, including obstetrics, pre-operative medication, minor surgical procedures, and dental procedures .
Preparation Methods
The synthesis of betaprodine hydrochloride involves several steps. The key intermediate in the synthesis is 4-piperidone, which is obtained through a Dieckmann-type condensation of 2-phenylethylamine with ethyl acrylate. The resultant β-keto ester is then decarboxylated to yield the piperidone. The piperidone is subsequently acylated to form the desired ester, which is then converted to this compound .
Chemical Reactions Analysis
Betaprodine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Scientific Research Applications
Betaprodine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of opioid compounds.
Biology: this compound is used in research to understand the pharmacodynamics and pharmacokinetics of opioid analgesics.
Medicine: It is studied for its analgesic properties and potential use in pain management.
Industry: This compound is used in the development of new analgesic drugs and formulations
Mechanism of Action
Betaprodine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The primary molecular targets are the mu-opioid receptors, which are part of the G-protein coupled receptor family. Activation of these receptors leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP and ultimately decreasing neuronal excitability .
Comparison with Similar Compounds
Betaprodine hydrochloride is similar to other opioid analgesics such as meperidine, alphaprodine, and fentanyl. it is unique due to its rapid onset and shorter duration of action.
Meperidine: this compound is more rapid in onset and has a shorter duration of action compared to meperidine.
Alphaprodine: Both alphaprodine and betaprodine are structurally similar, but betaprodine has a different stereochemistry, leading to variations in their pharmacological effects.
Fentanyl: Fentanyl is more potent than this compound, but this compound has a faster onset of action .
This compound’s unique properties make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
[(3R,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2;/h5-9,13H,4,10-12H2,1-3H3;1H/t13-,16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLUADVCIBEPQJ-OALZAMAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CCN(C[C@H]1C)C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601963 | |
Record name | (3R,4R)-1,3-Dimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49638-23-5 | |
Record name | Betaprodine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049638235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,4R)-1,3-Dimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAPRODINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7I259XWGP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.